![molecular formula C11H10BrNO2S B1376887 (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester CAS No. 1422170-05-5](/img/structure/B1376887.png)
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester
Overview
Description
“(2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H13BrN2O2S . It has a molecular weight of 329.21282 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester” is represented by the formula C12H13BrN2O2S .Scientific Research Applications
Quorum Sensing Inhibition
Thiazole derivatives have been identified as potential inhibitors of quorum sensing pathways in bacteria. These pathways are crucial for coordinating various bacterial behaviors, including biofilm formation and virulence factor production. Compounds that can inhibit quorum sensing offer a promising approach to combat bacterial pathogenesis without resorting to antibiotics, which can lead to resistance .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities in pharmacological studies. These properties make them valuable for the development of new pain relief and anti-inflammatory medications .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and tested for their cytotoxicity against various human tumor cell lines. Their potential antitumor effects make them candidates for cancer therapy research, particularly in targeting specific types of cancer such as prostate cancer .
Antifungal Activity
Thiazole derivatives have also been screened for antifungal activity, indicating their potential use in developing treatments for fungal infections. The ability to target specific fungal pathogens is crucial in addressing diseases caused by these organisms .
5. Antitumor Potential in Cancer Cell Lines Research has been conducted on thiazole derivatives to evaluate their antitumor potential against different cancer cell lines, such as rat glioma and human hepatocellular carcinoma. These studies are part of ongoing efforts to discover new therapeutic agents for cancer treatment .
properties
IUPAC Name |
ethyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYBTBETDUKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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